2-Amino-5-methylnicotinaldehyde
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Overview
Description
2-Amino-5-methylnicotinaldehyde is an organic compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol It is a derivative of nicotinaldehyde, featuring an amino group at the second position and a methyl group at the fifth position on the pyridine ring
Scientific Research Applications
2-Amino-5-methylnicotinaldehyde has several applications in scientific research:
Safety and Hazards
2-Amino-5-methylnicotinaldehyde is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - H317, which mean it is harmful if swallowed and may cause an allergic skin reaction . The precautionary statement is P280, which means wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Biochemical Pathways
It is known that the compound is used as a reactant in the preparation of naphthyridines by cu-catalyzed hydroamination/friedlander reaction with terminal alkynes .
Result of Action
The molecular and cellular effects of 2-Amino-5-methylnicotinaldehyde’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-methylnicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-methylpyridine with formylating agents under controlled conditions. The reaction typically requires a catalyst and is conducted under inert gas (nitrogen or argon) to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Amino-5-methylpyridine-3-carboxylic acid.
Reduction: 2-Amino-5-methylpyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
2-Amino-5-methylpyridine: Similar structure but lacks the aldehyde group.
2-Amino-6-methylnicotinaldehyde: Similar structure with the methyl group at the sixth position.
3-Amino-2-pyridinecarbaldehyde: Similar structure with the amino group at the third position.
Uniqueness: 2-Amino-5-methylnicotinaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-amino-5-methylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLBBDOMXLJWGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652757 |
Source
|
Record name | 2-Amino-5-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023814-35-8 |
Source
|
Record name | 2-Amino-5-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-methylnicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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